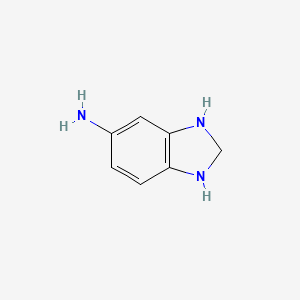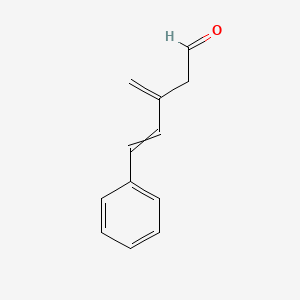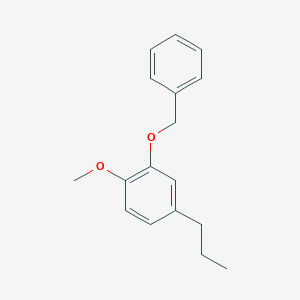
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one is a chiral imidazolidinone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene, phenylglycine, and methylamine.
Formation of Imidazolidinone Ring: The key step involves the cyclization of the intermediate to form the imidazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Chiral Resolution: The chiral centers are introduced through the use of chiral catalysts or chiral auxiliaries to obtain the desired (4R,5S) configuration.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidinone oxides, while reduction may produce reduced imidazolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis.
Materials Science: It can be incorporated into polymer matrices to enhance material properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of (4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their function.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-one: A chiral imidazolidinone derivative with unique biological activities.
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-thione: A sulfur analog with similar properties.
(4R,5S)-1,5-Dimethyl-4-phenyl-3-(phenylethynyl)imidazolidin-2-amine: An amine analog with distinct reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the phenylethynyl group. This structural feature imparts distinct biological and chemical properties, making it valuable for various applications.
Propiedades
Número CAS |
332183-35-4 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(4R,5S)-1,5-dimethyl-4-phenyl-3-(2-phenylethynyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-15-18(17-11-7-4-8-12-17)21(19(22)20(15)2)14-13-16-9-5-3-6-10-16/h3-12,15,18H,1-2H3/t15-,18-/m0/s1 |
Clave InChI |
QNACKCYLRYOQIZ-YJBOKZPZSA-N |
SMILES isomérico |
C[C@H]1[C@H](N(C(=O)N1C)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1C(N(C(=O)N1C)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)








![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


